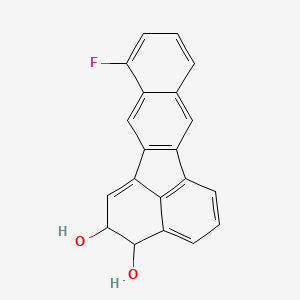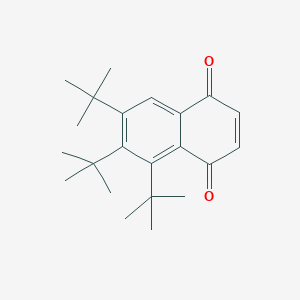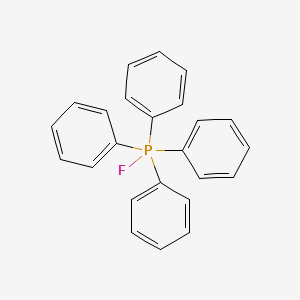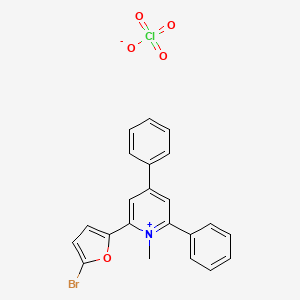
8-Fluoro-4,5-dihydrobenzo(k)fluoranthene-4,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-4,5-dihydrobenzo(k)fluoranthene-4,5-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by the presence of a fluorine atom and two hydroxyl groups attached to a benzo(k)fluoranthene core. PAHs are known for their complex structures and diverse applications in various fields, including materials science, organic electronics, and environmental studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-4,5-dihydrobenzo(k)fluoranthene-4,5-diol typically involves multi-step organic reactions. One common approach is the fluorination of benzo(k)fluoranthene followed by dihydroxylation. The fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The dihydroxylation step often employs osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Fluoro-4,5-dihydrobenzo(k)fluoranthene-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 8-fluoro-4,5-benzoquinone.
Reduction: Formation of 8-fluoro-4,5-dihydrobenzo(k)fluoranthene.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
8-Fluoro-4,5-dihydrobenzo(k)fluoranthene-4,5-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex PAH derivatives.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a probe for studying enzyme activities.
Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
Benzo(k)fluoranthene: Lacks the fluorine and hydroxyl groups, making it less reactive in certain chemical reactions.
8-Fluoro-4,5-dihydrobenzo(j)fluoranthene-4,5-diol: Similar structure but with different positioning of the fluorine and hydroxyl groups.
8-Fluoro-4,5-dihydrobenzo(a)fluoranthene-4,5-diol: Another isomer with variations in the ring structure.
Uniqueness
8-Fluoro-4,5-dihydrobenzo(k)fluoranthene-4,5-diol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
| 116208-77-6 | |
Fórmula molecular |
C20H13FO2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
8-fluoro-4,5-dihydrobenzo[k]fluoranthene-4,5-diol |
InChI |
InChI=1S/C20H13FO2/c21-17-6-1-3-10-7-14-11-4-2-5-12-19(11)16(9-18(22)20(12)23)15(14)8-13(10)17/h1-9,18,20,22-23H |
Clave InChI |
RIYDEYLGNYBGSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC3=C(C=C2C(=C1)F)C4=CC(C(C5=CC=CC3=C54)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane](/img/no-structure.png)
![2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14286328.png)



![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)

